molecular formula C13H13N3OS B2684058 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one CAS No. 287918-23-4

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2684058
CAS No.: 287918-23-4
M. Wt: 259.33
InChI Key: VXXLYUMTNRZSEF-UHFFFAOYSA-N
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Description

The compound “3-(2-(1H-indol-3-yl)ethyl)-2-thioxoimidazolidin-4-one” is a complex organic molecule. It contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole moiety is a prevalent structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and evaluation of derivatives of 2-thioxoimidazolidin-4-one have been extensively studied, with a focus on their potential biological activities. For example, derivatives have been synthesized for anti-HIV evaluation, although specific compounds did not show notable anti-HIV activity, indicating a complex relationship between structure and biological efficacy (Mahajan, Chikhalia, Pannecouque, & De Clercq, 2012). Similarly, the electrochemical behavior of certain derivatives has been investigated, suggesting potential applications in developing transition metal complexes with unique properties (Beloglazkina, Majouga, Moiseeva, Tsepkov, & Zyk, 2007).

Antimicrobial and Anticancer Activities

Derivatives have shown promise in antimicrobial and anticancer applications. For instance, certain imidazothiazole and glycocyamidine derivatives exhibited antimicrobial activities, highlighting the potential of these compounds in treating microbial infections (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007). Additionally, novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have been synthesized as α-glucosidase/α-amylase inhibitors, indicating potential therapeutic applications in managing diabetes through enzyme inhibition (Qamar, Saeed, Saeed, Shah, Ashraf, Abbas, & Seo, 2018).

Anticancer and Enzyme Inhibitory Properties

The exploration of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs for their in vitro cytotoxicity against various human tumor cell lines showcases the anticancer potential of these compounds. Some derivatives exhibited significant activity against non-small cell lung cancer and melanoma cell lines, pointing towards their development as anticancer agents (Penthala, Yerramreddy, Madadi, & Crooks, 2010).

Green Synthesis and Biological Assignments

The green synthesis approach for thioxoimidazolidine derivative ligands and their metal complexes, along with evaluations against various bacterial and fungal species, underscores the role of these compounds in developing new antibacterial and antifungal therapies. The eco-friendly synthesis methods further enhance the appeal of these compounds for scientific research and potential therapeutic applications (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).

Future Directions

The indole moiety is a prevalent structure in many natural products and pharmaceuticals, and the development of new synthetic methods and applications for indole derivatives is an active area of research . Future research could explore the synthesis, characterization, and potential applications of “3-(2-(1H-indol-3-yl)ethyl)-2-thioxoimidazolidin-4-one” in more detail.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one are largely attributed to its indole moiety. Indoles are important types of molecules and natural products that play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLYUMTNRZSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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